![molecular formula C42H90O2P2 B6309855 Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)] CAS No. 100786-00-3](/img/structure/B6309855.png)

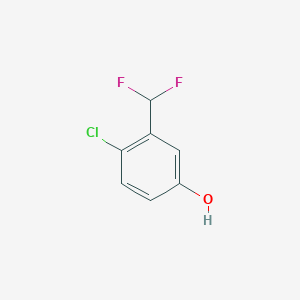

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is an organophosphorus compound . It is commonly used as a solvent for the synthesis of colloidal nanocrystals . The compound is also used in the extraction of metals, especially uranium .

Synthesis Analysis

Tri-n-octylphosphine oxide (TOPO) is usually prepared by the oxidation of trioctylphosphine, which in turn is produced by the alkylation of phosphorus trichloride . Two hydrophobic DES based on tri–n-octylphosphine oxide (TOPO) and simple dicarboxylic acids, namely, oxalic acid and its higher homologue, malonic acid are prepared and characterized by FT-IR, UV–Vis, water content, density and viscosity measurements .Molecular Structure Analysis

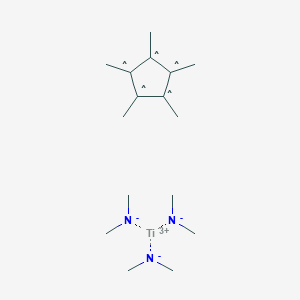

The molecular formula of Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is C42H90O2P2 . The molecular weight is 689.110322 .Chemical Reactions Analysis

Tri-n-octylphosphine oxide is used for coating zinc sulfide shells on cadmium-selenium quantum dot core by successive ionic layer adsorption and reaction method . It acts as a precursor to trioctylphosphine oxide .Physical And Chemical Properties Analysis

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide has a density of 0.88 g/cm3 . The boiling point is 310°C (50 mmHg) . The flash point is 182°C .Wissenschaftliche Forschungsanwendungen

Metal Extraction

This compound is widely used in the solvent extraction of metals , particularly uranium, zirconium, and hafnium. It acts as an auxiliary reagent, enhancing the efficiency of metal recovery from various sources .

Quantum Dot Production

It serves as a capping ligand in the production of quantum dots, such as cadmium selenide. This application is crucial in the field of nanotechnology and electronics, where quantum dots are used for their optical properties .

Hydrogen Bonding Organic Compounds Extraction

The compound is also employed to extract hydrogen bonding organic compounds . This application is significant in chemical separations and purifications .

Coating for Quantum Dot Shells

Tri-n-octylphosphine is used for coating zinc sulfide shells on cadmium-selenium quantum dot cores, which is a method known as successive ionic layer adsorption and reaction (SILAR) .

Hydrophobic Deep Eutectic Solvents (DES)

It forms hydrophobic DES when combined with simple dicarboxylic acids like oxalic acid and malonic acid. These solvents have various applications due to their unique properties like low water content, density, and viscosity .

Synergistic Ion-pair Extraction

In combination with other ligands like dicyclohexano-18-crown-6 (DC18C6), it shows a synergistic effect in the ion-pair extraction of divalent strontium (Sr2+) ions. This has implications in environmental remediation and nuclear waste management .

Hydrophobic Functional Liquids

As a hydrophobic extracting agent, it is used in commercially important separations of valuable solutes from aqueous streams. This includes the extraction of lanthanides, gallium, and carboxylic acids .

Wirkmechanismus

- Binding Affinity : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide requires affinity to bind to a receptor. Receptors are essential for mediating cellular responses to drugs. The compound’s binding affinity determines its potency and efficacy in eliciting a response .

- Metal Ion Binding : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is highly polar due to the dipolar phosphorus-oxygen bond. This polarity allows it to bind to metal ions. The octyl groups confer solubility in low-polarity solvents like kerosene .

- Multiple Mechanisms : Depending on receptor specificity, expression in various tissues, and local drug concentration, this compound can bind to different types of receptors. Consequently, it may have multiple actions and mechanisms to produce those effects .

- Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .

- Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability, efficacy, and action. For example, its solubility in nonpolar solvents like kerosene suggests that environmental polarity plays a role .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKPOSFWUCCSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H90O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dihexylphosphorylhexane;1-dioctylphosphoryloctane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)